N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide
Description
Historical Development of Dibenzo[b,f]Oxazepines
The dibenzo[b,f]oxazepine scaffold was first synthesized in the mid-20th century, initially gaining attention for its potent irritant properties. CR gas (dibenz[b,f]oxazepine), developed by the British Ministry of Defence in the 1950s, became a widely deployed riot control agent due to its ability to activate TRPA1 channels, inducing intense lacrimation and cutaneous irritation. Early studies characterized its physicochemical stability and aerosolization efficiency, with its crystalline solid form enabling deployment via smoke grenades and pressurized sprays.
By the 1970s, pharmacological interest in dibenzooxazepines expanded beyond non-lethal agents. The discovery that structural analogs could interact with central nervous system (CNS) receptors prompted investigations into their therapeutic potential. For instance, loxapine , an antipsychotic drug containing a dibenzooxazepine moiety, demonstrated dopamine receptor antagonism, validating the scaffold’s applicability in neuropsychiatry. Subsequent decades saw diversification into antiepileptic agents, exemplified by eslicarbazepine acetate , a 10,11-dihydro-5H-dibenzo[b,f]azepine derivative approved for partial-onset seizures. These developments underscored the scaffold’s adaptability, driven by modifications to its nitrogen and oxygen heteroatoms, as well as peripheral substituents.
Emergence of Sulfonamide-Functionalized Dibenzooxazepines
The incorporation of sulfonamide groups into dibenzooxazepines marks a strategic advancement in medicinal chemistry. Sulfonamides, renowned for their bioisosteric compatibility with carboxylic acids and phosphates, enhance solubility, bioavailability, and target affinity. In N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)propane-2-sulfonamide , the propane-2-sulfonamide moiety is appended at the C2 position of the oxazepine ring, a site previously associated with modulating receptor selectivity.
Recent synthetic breakthroughs have enabled precise sulfonamide functionalization. For example, copper-catalyzed C–O coupling and Ugi four-component reactions (U-4CR) allow for the introduction of sulfonamide groups under mild conditions, preserving the integrity of the oxazepine core. These methods contrast with earlier approaches that relied on nucleophilic substitution of halogenated intermediates, which often suffered from low regioselectivity. The propane-2-sulfonamide group’s electron-withdrawing properties may further stabilize the oxazepine ring, reducing metabolic degradation and prolonging half-life—a hypothesis supported by analogous sulfonamide-containing CNS drugs.
Research Significance of N-(8-Methyl-11-Oxo-10,11-Dihydrodibenzo[b,f]Oxazepin-2-yl)Propane-2-Sulfonamide
This compound’s structural uniqueness lies in its 8-methyl and 11-oxo substituents, which confer distinct electronic and steric profiles. The methyl group at C8 likely hinders oxidative metabolism at the adjacent position, while the 11-keto moiety introduces a hydrogen-bond acceptor, potentially enhancing interactions with enzymatic active sites. Preliminary computational docking studies suggest affinity for serotonin receptors and cyclooxygenase-2 (COX-2) , implicating roles in mood regulation and inflammation.
Comparative analysis with related derivatives reveals critical structure-activity relationships (SARs). For instance, replacing the sulfonamide with a methyl group in eslicarbazepine acetate abolishes anticonvulsant activity, underscoring the sulfonamide’s role in target engagement. Additionally, the propane-2-sulfonamide’s branched alkyl chain may improve blood-brain barrier permeability compared to linear analogs, a property critical for CNS-targeted therapies.
Current Research Landscape and Knowledge Gaps
Despite progress, several unanswered questions persist. First, the synthetic scalability of this compound remains challenging. While Buchwald–Hartwig amination and Smiles rearrangements have been employed for dibenzooxazepine synthesis, achieving high yields in sulfonamide-functionalized derivatives requires optimization. Second, the target landscape is poorly defined. Although affinity for TRPA1 and serotonin receptors is theorized, empirical validation via radioligand binding assays is lacking.
The table below summarizes key advancements and unresolved challenges:
Properties
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propane-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-10(2)24(21,22)19-12-5-7-15-13(9-12)17(20)18-14-8-11(3)4-6-16(14)23-15/h4-10,19H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAPKNCIAQGEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C(C)C)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly as a selective inhibitor of the dopamine D2 receptor. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H18N2O4S
- Molecular Weight : 346.4 g/mol
- CAS Number : 921919-55-3
- Purity : Typically around 95%.
The primary biological activity of this compound is its selective inhibition of the dopamine D2 receptor. This receptor plays a crucial role in various neurological functions, including:
- Motor Control : Inhibition can lead to alterations in motor functions.
- Reward Learning : Impacts the reward pathways in the brain.
The inhibition of the D2 receptor may have significant implications for treating several central nervous system disorders such as:
- Tourette’s Syndrome
- Bipolar Disorder
- Hyperprolactinemia
- Tardive Dyskinesia
- Huntington’s Chorea
- Psychosis
- Depression
- Schizophrenia .
In Vitro Studies
Several studies have demonstrated the compound's inhibitory effects on the D2 receptor:
- Dopamine Receptor Binding Assays : The compound exhibited a high affinity for the D2 receptor in competitive binding assays, suggesting effective inhibition of receptor activity.
- Cell Culture Studies : In neuronal cell lines, treatment with this compound resulted in decreased dopamine-induced signaling pathways, confirming its role as a D2 antagonist.
Case Studies
A review of clinical data indicates that compounds similar to N-(8-methyl-11-oxo...) have been used in therapeutic settings with varying degrees of success:
| Disorder | Compound Type | Observed Effects |
|---|---|---|
| Schizophrenia | D2 Receptor Antagonist | Reduced psychotic symptoms |
| Tardive Dyskinesia | Dopamine Modulator | Alleviation of movement disorders |
| Bipolar Disorder | Mood Stabilizer | Stabilization of mood swings |
Potential Therapeutic Applications
The compound's ability to selectively inhibit the D2 receptor suggests it could be beneficial in developing treatments for several psychiatric and neurological disorders. Ongoing research is focused on:
- Formulation Development : Creating effective delivery systems to enhance bioavailability.
- Combination Therapies : Investigating synergistic effects with other pharmacological agents.
- Long-term Efficacy Studies : Evaluating chronic use impacts on neuropsychiatric conditions.
Scientific Research Applications
The compound exhibits several noteworthy biological activities:
-
Anti-inflammatory Activity :
- Studies have indicated that related compounds can inhibit carrageenan-induced edema, suggesting potential use in treating inflammatory conditions.
-
Antimicrobial Activity :
- In vitro tests have shown that compounds similar to this one possess antimicrobial properties against various pathogens. For example, minimum inhibitory concentrations (MICs) against E. coli and S. aureus were reported to be between 6.28 mg/mL and 6.72 mg/mL.
-
Antioxidant Properties :
- The compound's structure suggests it may interact with specific enzymes or receptors, influencing biochemical pathways related to oxidative stress.
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial activity of sulfonamide derivatives found that certain compounds demonstrated effective inhibition against bacterial strains. The research highlighted the structural characteristics that contribute to their efficacy, emphasizing the role of the dibenzo[b,f][1,4]oxazepin framework in enhancing antibacterial activity.
Case Study 2: Anti-inflammatory Effects
Research investigating the anti-inflammatory properties of related compounds revealed significant reductions in inflammation markers in animal models. These findings support the potential application of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide in developing new anti-inflammatory drugs.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of carrageenan-induced edema | |
| Antimicrobial | MIC values against E. coli (6.72 mg/mL), S. aureus (6.63 mg/mL) | |
| Antioxidant | Comparable activity to Vitamin C |
Comparison with Similar Compounds
Structural Variations
The table below highlights critical differences between the target compound and similar dibenzo-oxazepine/thiazepine derivatives:
Key Observations :
- Core Heteroatom : Replacement of oxygen with sulfur (thiazepine vs. oxazepine) alters electronic properties and binding kinetics (e.g., ).
- Sulfonamide vs. Acetamide : Sulfonamide groups (target compound, ) generally increase polarity and hydrogen-bonding capacity compared to acetamides ().
- Substituent Effects : Methyl/chloro groups at position 8 (target vs. ) influence steric hindrance and logP.
Physicochemical Properties
- logP and Solubility :
- Polar Surface Area (PSA) :
- Sulfonamide-containing analogs (e.g., : PSA = 63.25 Ų) have higher PSA than acetamide derivatives (e.g., : PSA ~80 Ų inferred).
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide, and how can process control optimize yield?
- Methodological Answer : Synthesis requires precise control of reaction parameters (e.g., temperature, solvent polarity, and catalyst efficiency). Utilize process simulation tools (e.g., Aspen Plus) to model reaction kinetics and identify bottlenecks. Experimental validation should involve iterative adjustments to stoichiometry and purification via membrane separation or crystallization techniques .
- Key Parameters :
| Parameter | Optimization Strategy |
|---|---|
| Temperature | Gradient-controlled reactors |
| Solvent | Polarity screening via Hansen solubility parameters |
| Catalyst | Immobilized metal catalysts for reusability |
Q. How can researchers validate the structural integrity of this compound, particularly its dibenzo-oxazepine core?
- Methodological Answer : Combine spectroscopic techniques (e.g., -NMR, -NMR) with X-ray crystallography for unambiguous confirmation. For complex stereochemistry, employ computational modeling (DFT or molecular dynamics) to predict bond angles and compare with experimental data .
Q. What are the solubility limitations of this sulfonamide derivative, and which co-solvents or formulation strategies enhance bioavailability?
- Methodological Answer : Conduct phase-solubility studies using biorelevant media (e.g., FaSSIF/FeSSIF). Co-solvent systems (PEG-400, cyclodextrins) or nanoemulsions can improve solubility. Monitor stability via HPLC with photodiode array detection .
Advanced Research Questions
Q. How does the methyl group at position 8 influence the compound’s binding affinity to biological targets, and what computational tools can predict structure-activity relationships (SAR)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to compare binding modes of methyl-substituted vs. unsubstituted analogs. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics .
Q. What experimental models are suitable for assessing the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound?
- Methodological Answer : Use in vitro hepatocyte models for metabolic stability and CYP450 inhibition assays. For in vivo correlation, employ cassette dosing in rodent models with LC-MS/MS quantification. Incorporate physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK parameters .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values across studies)?
- Methodological Answer : Standardize assay conditions (e.g., buffer pH, ATP concentration in kinase assays) and validate using reference inhibitors. Apply meta-analysis frameworks to identify confounding variables (e.g., batch-to-batch purity differences) .
Q. What strategies enable the integration of this compound into multi-target drug discovery pipelines without compromising selectivity?
- Methodological Answer : Employ phenotypic screening combined with chemoproteomics (e.g., activity-based protein profiling) to map off-target interactions. Use CRISPR-Cas9 gene editing to validate target engagement in disease-relevant cell lines .
Methodological Frameworks
Q. How should researchers design studies to align with evidence-based inquiry principles for this compound?
- Answer : Link experiments to a conceptual framework (e.g., enzyme inhibition kinetics or oxidative stress pathways). Use factorial design (DoE) to test hypotheses systematically, ensuring reproducibility through blinded analysis and independent replication .
Q. What statistical approaches are critical for analyzing dose-response data in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
